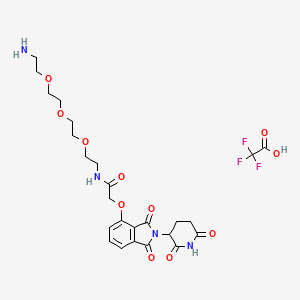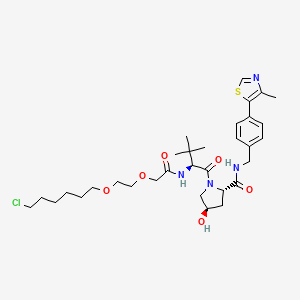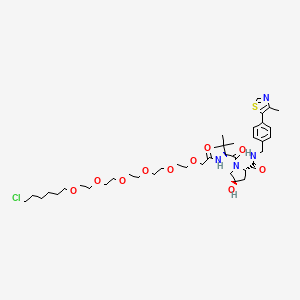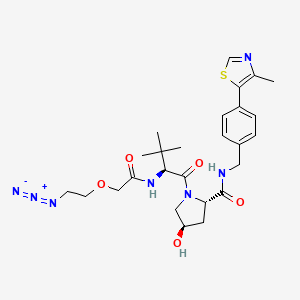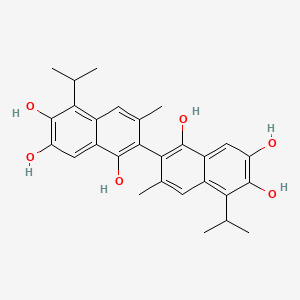
Apogossypol
Übersicht
Beschreibung
Apogossypol is a derivative of gossypol, a polyphenolic compound isolated from cottonseed . Gossypol has two optical enantiomers, (−)-gossypol and (+)-gossypol, and exists as three different tautomers: aldehyde, ketone, and lactol . Gossypol is toxic and provides a protective mechanism for cotton plants against pests . Apogossypol and other gossypol derivatives are prepared by structural modification to reduce toxicity and improve their therapeutic effect .
Synthesis Analysis
A practical and scalable route for the synthesis of 1,1′-dideoxygossypol from natural polyphenol product gossypol has been described . The key step is the successful regioselective deacetylation of hexaacetyl apogossypol and the following reductive removal of hydroxyl groups . The synthetic route follows a simple protection−deprotection strategy, and the yields of each step are over 85% .Molecular Structure Analysis
The molecular formula of Apogossypol is C28H30O6 . The design and synthesis of pharmacologically active derivatives based on the structure of gossypol, such as gossypol Schiff bases, apogossypol, gossypolone, are thoroughly discussed .Chemical Reactions Analysis
The chemical reactions of gossypol and its derivatives are complex due to the unique chemical properties of polyphenols aldehyde . The seemingly simple full functionalization derivatives of hydroxyls have been proven challenging because the product mixtures derived from alkylation or esterification were quite complex owing to gossypol’s various tautomeric forms .Physical And Chemical Properties Analysis
Apogossypol has a molecular weight of 462.53 . It is insoluble in H2O but soluble in DMSO with gentle warming and in EtOH with ultrasonic .Wissenschaftliche Forschungsanwendungen
Prostate Cancer Therapy : Apogossypol has shown significant anti-tumor effects on prostate cancer cells, both in vitro and in vivo. It works by inhibiting the growth and proliferation of cancer cells, mainly through the downregulation of Bcl-2 protein expression and the activation of caspases -3 and -8. This suggests its potential as a therapeutic agent for prostate cancer (Zhan et al., 2015).
Anti-Cancer Activity Across Various Cell Lines : Studies have demonstrated the antiproliferative action of Apogossypol and its derivatives across various human carcinoma cell lines, including endometrial, ovarian, thyroid, and adrenocortical cancers. This points towards its broad potential in cancer treatment (Le Blanc et al., 2002).
Comparison with Gossypol : Apogossypol is derived from Gossypol and has been found to have superior efficacy and less toxicity compared to Gossypol in treating cancers. This was particularly evident in studies involving Bcl-2-transgenic mice, where Apogossypol displayed better toxicity profile and efficacy (Kitada et al., 2006).
Drug Development and Modification : Efforts have been made to design, synthesize, and evaluate novel Apogossypol derivatives targeting anti-apoptotic Bcl-2 family proteins. These studies aim to improve the potency, stability, and drug-like properties of Apogossypol, enhancing its role as a lead compound in cancer therapy (Wei et al., 2008).
Pan-Active Inhibitors of Bcl-2 Family Proteins : Apogossypol derivatives have been developed as potent inhibitors of Bcl-2 family proteins, showing significant activity in inhibiting the growth of cancer cells like lung cancer and lymphoma. These derivatives are being considered as promising drug leads for novel cancer therapies (Wei et al., 2009).
Pharmacokinetics and Metabolic Profiling : Studies have compared the stability, pharmacokinetics, and metabolism of Apogossypol with Gossypol and its other derivatives. This research provides essential insights into the drug's bioavailability and metabolism, crucial for its development as a therapeutic agent (Jia et al., 2007).
Induction of Autophagy in Hepatocellular Carcinoma Cells : Apogossypolone (ApoG2), a derivative of Apogossypol, has been shown to induce autophagy in human hepatocellular carcinoma cells. This is mediated through Beclin-1- and ROS-dependent mechanisms, highlighting its potential in Bcl-2-targeted cancer therapy (Cheng et al., 2013).
Effectiveness Against Diffuse Large Cell Lymphoma : Apogossypolone has been effective against diffuse large cell lymphoma cells, both in vitro and in vivo, suggesting its potential for treating this type of lymphoma (Sun et al., 2008).
Quantitative Plasma Analysis : Analytical methods have been developed for quantifying Apogossypol in mouse plasma, aiding in pharmacokinetic studies and further research into its therapeutic applications (Coward et al., 2006).
Effect on Cell Cycle and c-Myc Signaling : Apogossypolone has been found to cause cell cycle arrest in nasopharyngeal carcinoma cells by suppressing the c-Myc signaling pathway, indicating another mechanism through which it may exert anti-cancer effects (Hu et al., 2009).
Applications in Gastric Cancer Therapy : Apogossypolone has shown effectiveness against gastric cancer cells, including in murine xenograft models. This underscores its potential as a therapeutic agent for gastric cancer (Xin et al., 2013).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-methyl-5-propan-2-yl-2-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,6,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O6/c1-11(2)21-15-7-13(5)23(25(31)17(15)9-19(29)27(21)33)24-14(6)8-16-18(26(24)32)10-20(30)28(34)22(16)12(3)4/h7-12,29-34H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJKWGWHZVXBGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197162 | |
| Record name | (2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 5,5'-diisopropyl-3,3'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
475-56-9 | |
| Record name | (2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 5,5'-diisopropyl-3,3'-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 5,5'-diisopropyl-3,3'-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



